molecular formula C16H10F6O4 B2378474 4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol CAS No. 134151-65-8

4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol

Cat. No.: B2378474
CAS No.: 134151-65-8
M. Wt: 380.242
InChI Key: ZHYIEGJJYBHJHS-UHFFFAOYSA-N
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Description

4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane ring and two phenol groups connected via ether linkages. This compound is notable for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol typically involves the reaction of hexafluorocyclobutane derivatives with phenol under controlled conditions. One common method includes the use of a catalyst to facilitate the etherification process, where the hexafluorocyclobutane derivative reacts with phenol to form the desired bisphenol compound .

Industrial Production Methods

Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete reaction and high yield. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is unique due to its combination of high thermal stability, chemical resistance, and the presence of both phenol and hexafluorocyclobutane groups. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .

Properties

IUPAC Name

4-[1,2,2,3,3,4-hexafluoro-4-(4-hydroxyphenoxy)cyclobutyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O4/c17-13(18)14(19,20)16(22,26-12-7-3-10(24)4-8-12)15(13,21)25-11-5-1-9(23)2-6-11/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYIEGJJYBHJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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